![molecular formula C17H15FN2O3S B5774658 isopropyl 4-cyano-5-[(3-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5774658.png)
isopropyl 4-cyano-5-[(3-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate
Overview
Description
Isopropyl 4-cyano-5-[(3-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a cyano group, a fluorobenzoyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-cyano-5-[(3-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of appropriate precursors under specific conditions, such as using sulfur and a suitable base.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions, often using cyanide salts.
Attachment of the Fluorobenzoyl Group: This step involves the acylation of the thiophene ring with 3-fluorobenzoyl chloride in the presence of a base like pyridine.
Esterification: The final step is the esterification of the carboxylic acid group with isopropyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-cyano-5-[(3-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The fluorobenzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as bromine or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the cyano group to an amine.
Substitution: Introduction of substituents on the benzoyl ring.
Scientific Research Applications
Isopropyl 4-cyano-5-[(3-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of isopropyl 4-cyano-5-[(3-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate depends on its interaction with molecular targets. It may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.
Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 4-cyano-5-[(3-chlorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate
- Isopropyl 4-cyano-5-[(3-bromobenzoyl)amino]-3-methyl-2-thiophenecarboxylate
Uniqueness
Isopropyl 4-cyano-5-[(3-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate is unique due to the presence of the fluorobenzoyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
propan-2-yl 4-cyano-5-[(3-fluorobenzoyl)amino]-3-methylthiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c1-9(2)23-17(22)14-10(3)13(8-19)16(24-14)20-15(21)11-5-4-6-12(18)7-11/h4-7,9H,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCNGWWIXUZKPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)F)C(=O)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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